N-Despropyl Ropinirole

Beschreibung

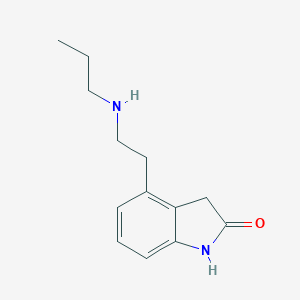

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12/h3-5,14H,2,6-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDWFHAQOZYATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=C2CC(=O)NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439266 | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106916-16-9 | |

| Record name | SKF-104557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106916169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-(Propylamino)ethyl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SKF-104557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8562SXK3H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Despropyl Ropinirole as a primary metabolite of Ropinirole

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is dominated by extensive hepatic metabolism. The primary metabolic pathway for Ropinirole is N-despropylation, leading to the formation of its major metabolite, N-Despropyl Ropinirole. Understanding the characteristics and formation of this metabolite is crucial for a comprehensive assessment of Ropinirole's disposition, potential drug-drug interactions, and overall clinical pharmacology. This technical guide provides a detailed overview of this compound, encompassing its metabolic generation, relevant quantitative data, and the experimental protocols utilized for its study.

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in the liver, with less than 10% of the administered dose being excreted as the unchanged drug in urine[1][2][3]. The two primary metabolic pathways are N-despropylation and hydroxylation[1][4]. The N-despropylation pathway, which results in the formation of this compound, is the most significant route of metabolism in humans[5].

The cytochrome P450 enzyme CYP1A2 is the principal enzyme responsible for the N-despropylation of Ropinirole[1][5][6]. While CYP3A4 also contributes to the metabolism of Ropinirole, its role is more prominent at higher, clinically less relevant concentrations[4][7]. This compound is the most abundant metabolite found in urine, accounting for approximately 40% of the administered dose[2][3]. Following its formation, this compound can be further metabolized to other minor metabolites[3].

Dopamine D2 Receptor Signaling Pathway

Ropinirole exerts its therapeutic effects by acting as a dopamine agonist with a high affinity for D2 and D3 dopamine receptors. The binding of Ropinirole to the D2 receptor, a G protein-coupled receptor (GPCR), initiates a signaling cascade that modulates neuronal activity. The canonical pathway involves the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Beyond this primary pathway, D2 receptor signaling can also involve β-arrestin-dependent pathways and interactions with other receptor systems, contributing to the diverse physiological effects of dopamine agonists.

Quantitative Data

A summary of the key quantitative data related to the metabolism of Ropinirole to this compound and the pharmacokinetic parameters of the parent drug are presented in the tables below.

Table 1: Enzyme Kinetics of Ropinirole Metabolism

| Enzyme | Metabolic Pathway | Km (µM) | Vmax (nmol/h/mg) | Reference |

| CYP1A2 | N-despropylation | 34.63 | 7.83 | [7] |

| CYP3A4 | N-despropylation | 2700 | 523.33 | [7] |

| CYP1A2 | Hydroxylation | 45.87 | 6.93 | [7] |

Table 2: Pharmacokinetic Parameters of Ropinirole

| Parameter | Value | Reference |

| Bioavailability | ~50% | [5][6] |

| Half-life (t½) | ~6 hours | [1][5][6] |

| Volume of Distribution (Vd) | 7.5 L/kg | [1] |

| Plasma Protein Binding | ~40% | |

| Oral Clearance (CL/F) | 47 L/hr | [2] |

Table 3: Urinary Excretion of Ropinirole and its Metabolites

| Compound | Percentage of Administered Dose in Urine | Reference |

| Unchanged Ropinirole | <10% | [1][3] |

| This compound | ~40% | [3] |

| Carboxylic Acid Metabolite | ~10% | [3] |

| Glucuronide of Hydroxy Metabolite | ~10% | [3] |

Experimental Protocols

The study of Ropinirole metabolism and the quantification of this compound typically involve in vitro and in vivo experiments coupled with advanced analytical techniques.

In Vitro Metabolism of Ropinirole using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of Ropinirole to this compound using human liver microsomes.

1. Materials and Reagents:

-

Human Liver Microsomes (HLM)

-

Ropinirole hydrochloride

-

This compound standard

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Internal standard (for analytical quantification)

2. Incubation Procedure:

-

Prepare a stock solution of Ropinirole in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired concentrations in potassium phosphate buffer.

-

Pre-warm a suspension of human liver microsomes (typically 0.2-1 mg/mL protein concentration) in potassium phosphate buffer at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome suspension.

-

Immediately add the Ropinirole solution to the reaction mixture.

-

Incubate the mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Collect the supernatant for analysis.

3. Analytical Method:

-

The concentration of Ropinirole and the formation of this compound in the supernatant are typically determined by a validated LC-MS/MS method.

Analytical Method: HPLC and LC-MS/MS for Quantification

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques for the separation and quantification of Ropinirole and its metabolites in biological matrices.

Table 4: Example HPLC and LC-MS/MS Parameters

| Parameter | HPLC | LC-MS/MS | Reference |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 or similar reversed-phase | [8][9] |

| Mobile Phase | Acetonitrile and a buffer (e.g., 0.05 M glacial acetic acid or phosphate buffer) | Gradient elution with acetonitrile and water containing a modifier (e.g., formic acid or ammonium formate) | [9][10] |

| Flow Rate | 1.0 mL/min | 0.2-0.5 mL/min | [9] |

| Detection | UV at 250 nm | Tandem Mass Spectrometry (e.g., ESI+) | [9][10] |

| LLOQ | - | 20-100 pg/mL in plasma | [10][11] |

Experimental Workflow for Metabolite Identification and Quantification

The following diagram illustrates a typical workflow for the identification and quantification of this compound from a biological sample.

Conclusion

This compound is the principal metabolite of Ropinirole, formed primarily through CYP1A2-mediated N-despropylation. Its significant presence in urine underscores the importance of this metabolic pathway in the clearance of the parent drug. A thorough understanding of the formation and disposition of this compound, facilitated by the experimental and analytical methodologies outlined in this guide, is essential for drug development professionals and researchers. This knowledge is critical for predicting potential drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of Ropinirole in clinical practice.

References

- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 8. ijpbs.com [ijpbs.com]

- 9. ijddr.in [ijddr.in]

- 10. Validated UHPLC-MS/MS method for the simultaneous determination of pramipexole and ropinirole in plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of N-Despropyl Ropinirole: An In-Depth Analysis of its Interaction with Dopamine Receptors

For Immediate Release

This technical guide provides a comprehensive examination of the mechanism of action of N-Despropyl Ropinirole, the primary metabolite of the dopamine agonist Ropinirole, at dopamine receptors. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and workflows.

Executive Summary

Ropinirole is a potent non-ergoline dopamine agonist prescribed for Parkinson's disease and Restless Legs Syndrome. It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation to form this compound (also known as SKF-104557). While often referred to as an "inactive" metabolite, in vitro studies have demonstrated that this compound does interact with dopamine receptors, albeit with different potency and efficacy compared to the parent compound. This guide delves into the specifics of these interactions, providing the quantitative data and methodologies necessary for a thorough understanding of its pharmacological profile.

Quantitative Analysis of Receptor Binding and Functional Potency

The interaction of this compound with human dopamine D2, D3, and D4 receptors has been quantified through radioligand binding assays and functional studies. The data, primarily derived from the seminal work of Coldwell et al. (1999) in British Journal of Pharmacology, is summarized below. These experiments were conducted using Chinese Hamster Ovary (CHO) cells stably expressing the respective human dopamine receptor subtypes.

Table 1: Comparative Binding Affinity and Functional Potency of Ropinirole and this compound at Human Dopamine Receptors

| Compound | Receptor | Binding Affinity (pKi) | Functional Potency (pEC50) | Efficacy (% of Quinpirole Max) |

| Ropinirole | hD₂ | 7.1 | 7.4 | Full Agonist |

| hD₃ | 8.4 | 8.4 | Full Agonist | |

| hD₄ | 6.8 | 6.8 | Full Agonist | |

| This compound | hD₂ | 7.0 | 6.2 | Full Agonist |

| hD₃ | 7.0 | 7.2 | Full Agonist | |

| hD₄ | Not Reported | 5.9 | Partial Agonist (41%) |

Data presented as mean values. pKi is the negative logarithm of the inhibitory constant (Ki), and pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). Data sourced from Coldwell et al., Br J Pharmacol, 1999.[1][2]

Core Signaling and Experimental Workflows

To understand the mechanism of action, it is crucial to visualize the underlying biological processes and the experimental methods used to probe them.

D₂-Like Dopamine Receptor Signaling Pathway

This compound, like its parent compound Ropinirole, acts as an agonist at D₂-like (D₂, D₃, and D₄) dopamine receptors. These are G-protein coupled receptors (GPCRs) that couple to the Gαi/o subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This cascade modulates the activity of downstream effectors like Protein Kinase A (PKA), influencing neuronal excitability and gene expression.

Experimental Workflow: Radioligand Competition Binding Assay

The binding affinity (Ki) of this compound was determined using a radioligand competition binding assay. This technique measures how effectively the compound competes with a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited, based on standard practices and the descriptions in Coldwell et al. (1999).

Radioligand Competition Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound (e.g., this compound) for dopamine D₂, D₃, or D₄ receptors.

1. Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human D₂, D₃, or D₄ receptor are cultured to confluence in appropriate media.

-

Cells are harvested, and a cell pellet is obtained by centrifugation.

-

The pellet is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.

-

The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation. The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

2. Competition Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add in order:

-

Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

A fixed concentration of a suitable radioligand (e.g., [³H]spiperone for D₂, D₃, D₄). The concentration is typically near the Kd of the radioligand for the receptor.

-

A range of concentrations of the unlabeled test compound (this compound).

-

The cell membrane preparation.

-

-

Total binding is determined in wells with radioligand but no competing test compound.

-

Non-specific binding is determined in wells with radioligand and a high concentration of a known potent dopamine receptor antagonist (e.g., haloperidol).

-

The plate is incubated for a set time at a specific temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

3. Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Filters are washed rapidly with ice-cold wash buffer to minimize non-specific binding.

-

The filters are dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

4. Data Analysis:

-

The counts per minute (CPM) are converted to specific binding by subtracting the non-specific binding from the total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

-

The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined from the curve using non-linear regression analysis.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Microphysiometry Functional Assay

This protocol measures the functional potency (EC₅₀) and efficacy of a compound by detecting changes in the extracellular acidification rate (ECAR), an indicator of cellular metabolic activity following receptor activation.

1. Cell Preparation:

-

CHO cells expressing the dopamine receptor of interest are seeded onto Cytosensor® Microphysiometer sensor chambers and allowed to attach and form a monolayer.

-

Cells are maintained in a low-buffering capacity medium to ensure that changes in metabolic acid production can be detected.

2. Assay Procedure:

-

The sensor chambers are placed in the microphysiometer instrument.

-

A baseline ECAR is established by perfusing the cells with the low-buffer medium.

-

The cells are then exposed to increasing concentrations of the agonist (this compound) for short periods (e.g., 2-3 minutes), followed by a washout period with the medium.

-

The instrument continuously measures the rate of proton extrusion from the cells, which reflects the ECAR.

3. Data Analysis:

-

The peak increase in ECAR for each agonist concentration is recorded.

-

The data is normalized to the maximal response produced by a standard full agonist (e.g., quinpirole).

-

A dose-response curve is constructed by plotting the percentage of maximal response against the logarithm of the agonist concentration.

-

The EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Emax, a measure of efficacy) are determined from the curve using non-linear regression.

Conclusion

This compound, the major metabolite of Ropinirole, is not pharmacologically inert. It demonstrates measurable binding affinity and functional activity at human D₂, D₃, and D₄ dopamine receptors.[1][2] While its functional potency is lower than that of the parent compound, Ropinirole, it acts as a full agonist at D₂ and D₃ receptors and a partial agonist at the D₄ receptor.[1][2][3] The data suggest that while this compound is unlikely to contribute significantly to the therapeutic effects of Ropinirole in the central nervous system due to factors like lower potency and potential for reduced blood-brain barrier penetration, its activity at dopamine receptors is quantifiable and characterized. This guide provides the foundational data and methodologies for researchers to further investigate the pharmacological profile of this and other drug metabolites.

References

In Vitro Dopamine Agonist Profile of N-Despropyl Ropinirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro dopamine agonist activity of N-Despropyl Ropinirole, the major active metabolite of the dopamine agonist Ropinirole. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and experimental workflows.

Quantitative Data Summary

The in vitro dopamine agonist activity of this compound has been characterized through various functional and binding assays. The following table summarizes the available quantitative data for its interaction with human dopamine receptor subtypes.

| Receptor Subtype | Assay Type | Parameter | Value | Reference |

| D2 | Functional Assay (Extracellular Acidification) | EC50 | 0.63 µM | [1] |

| D3 | Functional Assay (Extracellular Acidification) | EC50 | 0.063 µM | [1] |

| D4 | Functional Assay (Extracellular Acidification) | EC50 | 1.23 µM | [1] |

| D2 | Radioligand Binding Assay | pKi | 5.7 | [2] |

| D3 | Radioligand Binding Assay | pKi | 7.0 | [2] |

EC50: Half maximal effective concentration; pKi: Negative logarithm of the inhibition constant.

Dopamine Receptor Signaling Pathway

This compound, similar to its parent compound Ropinirole, exerts its effects primarily through the D2-like family of dopamine receptors (D2, D3, and D4). These are G protein-coupled receptors (GPCRs) that couple to the Gi/o signaling pathway. The following diagram illustrates this canonical signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro dopamine agonist activity of this compound.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of this compound for dopamine receptors.

Objective: To quantify the affinity of the test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D2, D3).

-

Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).

-

This compound (test compound).

-

Non-specific binding control (e.g., Haloperidol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Incubation: In a microplate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. For determining non-specific binding, a high concentration of a non-labeled antagonist is used instead of the test compound.

-

Equilibration: Incubate the mixture at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 (concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Microphysiometry - Extracellular Acidification Rate)

This assay measures the functional potency (EC50) of this compound by detecting a downstream cellular response to receptor activation.

Objective: To determine the potency of the test compound by measuring changes in the metabolic activity of cells upon receptor stimulation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine receptor subtype of interest.

-

Cell culture medium.

-

Microphysiometer system (e.g., Cytosensor).

-

This compound (test compound).

-

Control agonist (e.g., Dopamine).

Procedure:

-

Cell Preparation: Culture the CHO cells expressing the target receptor in specialized capsules for the microphysiometer.

-

Equilibration: Place the cell capsules in the microphysiometer chambers and perfuse with a low-buffer running medium to establish a baseline extracellular acidification rate.

-

Compound Addition: Introduce varying concentrations of this compound into the running medium and perfuse over the cells.

-

Measurement: The microphysiometer continuously measures the rate of proton extrusion from the cells, which reflects changes in metabolic activity as a result of receptor activation and downstream signaling.

-

Data Analysis: Record the peak increase in the extracellular acidification rate for each concentration of this compound. Plot the percentage of the maximum response against the logarithm of the compound concentration to generate a dose-response curve. The EC50 value is determined from this curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of a dopamine agonist like this compound.

Conclusion

This compound is an active metabolite of Ropinirole that demonstrates agonist activity at D2-like dopamine receptors. The data presented in this guide indicate a preference for the D3 receptor subtype in terms of both binding affinity and functional potency. The detailed experimental protocols and workflows provided herein serve as a valuable resource for researchers engaged in the study of dopaminergic compounds and their therapeutic potential.

References

N-Despropyl Ropinirole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Despropyl Ropinirole, a primary active metabolite of the dopamine D2 receptor agonist Ropinirole, is a compound of significant interest in pharmacological research and drug development. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, and biological activity. Detailed experimental protocols for its analysis and pharmacological characterization are presented, alongside a summary of its metabolic pathway. This document is intended to serve as a core resource for professionals engaged in the study of dopaminergic pathways and the development of related therapeutic agents.

Chemical Identity and Synonyms

This compound is systematically known as 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one. It is recognized by the Chemical Abstracts Service (CAS) with the registry number 106916-16-9 [1][2][3]. The hydrochloride salt of this compound has a separate CAS number: 173990-76-6[2][4].

For clarity and cross-referencing, a comprehensive list of known synonyms and identifiers is provided in the table below.

| Identifier Type | Identifier |

| CAS Number | 106916-16-9[1][2][3] |

| Alternate CAS Number | 173990-76-6 (HCl salt)[2][4] |

| Systematic Name | 4-[2-(propylamino)ethyl]-1,3-dihydro-2H-indol-2-one[1][3] |

| Common Synonyms | SKF 104557[1], Monopropyl Ropinirole, Ropinirole EP Impurity D[2], this compound |

| Chemical Formula | C₁₃H₁₈N₂O[1] |

| Molecular Weight | 218.3 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, compiled from available literature.

| Property | Value | Source |

| Physical Form | Solid | Cayman Chemical, 2023[1] |

| λmax | 251 nm | Cayman Chemical, 2023[1] |

| Solubility | DMF: 25 mg/ml; DMSO: 30 mg/ml; DMSO:PBS (pH 7.2) (1:4): 0.2 mg/ml; Ethanol: 1 mg/ml | Cayman Chemical, 2023[1] |

Biological Activity and Pharmacology

This compound is an active metabolite of Ropinirole, a potent non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. The metabolism of Ropinirole to this compound is primarily mediated by the cytochrome P450 enzyme CYP1A2 through N-dealkylation[5][6].

Mechanism of Action

Similar to its parent compound, this compound acts as a dopamine receptor agonist with a notable affinity for the D2-like receptor family (D2, D3, and D4). It functions as a full agonist at human D2 and D3 receptors and a partial agonist at the D4 receptor[7]. Its functional activity has been quantified by measuring the increase in extracellular acidification rates in Chinese hamster ovary (CHO) cells expressing these human dopamine receptors.

Quantitative Pharmacological Data

The functional potency of this compound at human dopamine D2, D3, and D4 receptors is summarized in the following table.

| Receptor | EC₅₀ (μM) | Assay | Source |

| Dopamine D2 | 0.63 | Extracellular Acidification Rate in CHO cells | Cayman Chemical, 2023[1] |

| Dopamine D3 | 0.063 | Extracellular Acidification Rate in CHO cells | Cayman Chemical, 2023[1] |

| Dopamine D4 | 1.23 | Extracellular Acidification Rate in CHO cells | Cayman Chemical, 2023[1] |

Experimental Protocols

This section provides detailed methodologies for the analysis and pharmacological evaluation of this compound, synthesized from published literature.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following protocol is a representative method for the analysis of Ropinirole and its metabolites, including this compound, in biological matrices.

Objective: To quantify the concentration of this compound in plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV detection.

-

C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Water (HPLC grade)

-

Reference standard of this compound

Procedure:

-

Sample Preparation (Plasma):

-

To 1 mL of plasma, add a suitable internal standard.

-

Perform protein precipitation by adding 2 mL of acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Separate the supernatant and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of Solvent A (0.1% TFA in water) and Solvent B (Acetonitrile). A typical gradient could be:

-

0-5 min: 10% B

-

5-15 min: 10-90% B

-

15-20 min: 90% B

-

20-25 min: 10% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 250 nm

-

Injection Volume: 20 µL

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the this compound reference standard.

-

The concentration of this compound in the plasma sample is determined by comparing its peak area to the calibration curve.

-

Pharmacological Assay: Dopamine Receptor Functional Activity

This protocol describes a cell-based assay to determine the functional potency of this compound at dopamine receptors.

Objective: To measure the EC₅₀ of this compound at human dopamine D2, D3, and D4 receptors.

Materials:

-

Chinese hamster ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors.

-

Cell culture medium and supplements.

-

This compound.

-

Microphysiometer system (e.g., Cytosensor).

Procedure:

-

Cell Culture:

-

Culture the CHO cell lines under standard conditions (e.g., 37 °C, 5% CO₂).

-

Seed the cells into microphysiometer capsules and allow them to attach and form a monolayer.

-

-

Functional Assay (Microphysiometry):

-

Place the cell capsules into the microphysiometer, which measures the rate of proton extrusion from the cells as an indicator of metabolic activity.

-

Perfuse the cells with a low-buffering capacity medium.

-

Establish a baseline extracellular acidification rate (ECAR).

-

Introduce increasing concentrations of this compound to the cells and measure the change in ECAR.

-

After each concentration, wash the cells with the medium to allow the ECAR to return to baseline.

-

-

Data Analysis:

-

Plot the percentage increase in ECAR against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

-

Mandatory Visualizations

Metabolic Pathway of Ropinirole

The following diagram illustrates the metabolic conversion of Ropinirole to its primary metabolite, this compound.

Caption: Metabolic conversion of Ropinirole.

Experimental Workflow for HPLC Analysis

This diagram outlines the key steps in the HPLC-based quantification of this compound in a biological sample.

Caption: HPLC analysis workflow.

Conclusion

This compound is a crucial molecule for understanding the pharmacology of Ropinirole and the broader dopaminergic system. This guide has provided a consolidated resource of its chemical properties, biological activities, and detailed experimental protocols for its study. While a specific, detailed synthesis protocol for this compound remains an area for further investigation, the information compiled herein offers a robust foundation for researchers and drug development professionals. The provided methodologies and data aim to facilitate further exploration into the therapeutic potential and pharmacological nuances of this important metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. allmpus.com [allmpus.com]

- 3. biosynce.com [biosynce.com]

- 4. This compound - CAS - 106916-16-9 | Axios Research [axios-research.com]

- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-(2-(PROPYLAMINO)ETHYL)INDOLIN-2-ONE | CAS#:106916-16-9 | Chemsrc [chemsrc.com]

The Central Role of Cytochrome P450 1A2 in the N-Despropylation of Ropinirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role played by the cytochrome P450 1A2 (CYP1A2) enzyme in the metabolic formation of N-despropyl ropinirole, the major metabolite of the non-ergoline dopamine agonist, ropinirole. Understanding this metabolic pathway is paramount for drug development professionals in predicting drug-drug interactions, understanding inter-individual variability in patient response, and ensuring the safe and efficacious use of ropinirole in the treatment of Parkinson's disease and Restless Legs Syndrome.

Core-Metabolic Pathway: Ropinirole to this compound

Ropinirole undergoes extensive hepatic metabolism, with N-despropylation being a primary route of biotransformation.[1] In vitro studies utilizing human liver microsomes and cDNA-expressed CYP enzymes have unequivocally identified CYP1A2 as the principal enzyme responsible for catalyzing this reaction at clinically relevant concentrations.[2] While other enzymes, such as CYP3A4, may contribute to ropinirole metabolism at higher, supra-therapeutic concentrations, CYP1A2 is the key determinant of this compound formation under normal therapeutic conditions.[2]

The N-despropylation of ropinirole by CYP1A2 is a high-affinity process, as evidenced by enzyme kinetic studies.[2] This metabolic conversion results in the formation of an inactive metabolite, which is then further metabolized and excreted.[1][3] The activity of CYP1A2 can be significantly influenced by genetic polymorphisms, co-administered drugs that act as inhibitors or inducers, and lifestyle factors such as smoking, leading to variability in ropinirole clearance and patient exposure.

Quantitative Analysis of CYP1A2-Mediated N-Despropylation

The kinetics of ropinirole N-despropylation by CYP1A2 have been characterized to understand the enzyme's affinity and capacity for this metabolic reaction. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), with a lower Km indicating higher affinity.

| Enzyme | Substrate | Metabolite | Km (µM) | Reference |

| CYP1A2 (high-affinity component) | Ropinirole | This compound | 5 - 87 | [2] |

Table 1: Enzyme Kinetic Parameters for Ropinirole N-Despropylation

The wide range reported for the Km value may reflect the use of different experimental systems or variability in human liver microsome donors.

Inhibition of this compound Formation

The formation of this compound is susceptible to inhibition by compounds that specifically target CYP1A2. Furafylline is a potent, mechanism-based inhibitor of CYP1A2 and has been shown to abolish the high-affinity component of ropinirole metabolism, confirming the primary role of this enzyme.[2] Understanding the inhibitory potential of co-administered drugs is crucial for preventing adverse drug reactions.

| Inhibitor | Target Enzyme | Inhibition Type | Ki (µM) | Reference |

| Furafylline | CYP1A2 | Mechanism-based (inactivation) | 3 | [4] |

Table 2: Inhibition Constants for CYP1A2-Mediated Ropinirole Metabolism

Experimental Protocols

Determination of Ropinirole N-Despropylation Kinetics using Human Liver Microsomes

This protocol outlines a typical in vitro experiment to determine the kinetic parameters (Km and Vmax) for the formation of this compound from ropinirole in human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLM)

-

Ropinirole hydrochloride

-

This compound standard

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Internal standard (e.g., quinidine)[5]

Procedure:

-

Preparation of Reagents: Prepare stock solutions of ropinirole and the internal standard in an appropriate solvent (e.g., water or methanol). Prepare the NADPH regenerating system in phosphate buffer.

-

Incubation:

-

In microcentrifuge tubes, combine pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL), phosphate buffer, and varying concentrations of ropinirole.

-

Pre-incubate the mixture for 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

Data Analysis:

-

Quantify the concentration of this compound in each sample using a standard curve.

-

Plot the initial velocity of this compound formation against the ropinirole concentration.

-

Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

HPLC Method for the Analysis of Ropinirole and this compound

This protocol provides a general framework for the separation and quantification of ropinirole and this compound in in vitro metabolism samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS/MS).

-

Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[5]

Chromatographic Conditions:

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A typical mobile phase could be a mixture of methanol and 0.1% trifluoroacetic acid (e.g., 78:22 v/v).[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Injection Volume: 50 µL.[5]

-

Column Temperature: Ambient or controlled (e.g., 35°C).

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared samples from the in vitro metabolism assay.

-

Monitor the chromatogram for the peaks corresponding to this compound, ropinirole, and the internal standard. The retention times will be specific to the exact chromatographic conditions used.

-

Generate a standard curve by injecting known concentrations of this compound and the internal standard.

-

Calculate the concentration of this compound in the unknown samples by comparing their peak area ratios (metabolite/internal standard) to the standard curve.

Conclusion

The N-despropylation of ropinirole is a critical metabolic pathway predominantly catalyzed by CYP1A2. The high affinity of this enzyme for ropinirole underscores its importance in the drug's clearance and pharmacokinetic profile. A thorough understanding of the kinetics and potential for inhibition of this pathway is essential for predicting drug-drug interactions and optimizing the therapeutic use of ropinirole. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to investigate the role of CYP1A2 in the metabolism of ropinirole and other xenobiotics.

References

- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the inhibition of P4501A2 by furafylline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. ijddr.in [ijddr.in]

The Biological Significance of Ropinirole N-Depropylation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ropinirole, a non-ergoline dopamine agonist, is a cornerstone in the management of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its metabolic fate, primarily governed by N-depropylation. This technical guide provides a comprehensive examination of the biological significance of this metabolic pathway. We delve into the enzymatic processes, the resulting primary metabolite, N-despropyl ropinirole, its pharmacological activity, and the downstream signaling cascades involved. This document synthesizes quantitative pharmacokinetic data, details relevant experimental methodologies, and presents visual representations of the metabolic and signaling pathways to offer a thorough resource for researchers and drug development professionals.

Introduction

Ropinirole exerts its therapeutic effects by acting as a potent agonist at dopamine D2 and D3 receptors in the brain.[1][2] The modulation of these receptors is critical for controlling motor symptoms in Parkinson's disease and the sensory disturbances in Restless Legs Syndrome. However, the clinical profile of ropinirole is not solely determined by the parent drug. Its metabolism, particularly the N-depropylation pathway, plays a crucial role in its overall pharmacokinetics and pharmacodynamics. Understanding this metabolic process is paramount for predicting drug-drug interactions, understanding inter-individual variability in response, and assessing the overall safety profile of ropinirole.

Ropinirole Metabolism: The N-Depropylation Pathway

Ropinirole undergoes extensive hepatic metabolism, with less than 10% of an administered dose being excreted unchanged in the urine.[3][4] The two primary metabolic pathways are N-depropylation and hydroxylation.[5]

The Role of Cytochrome P450 Enzymes

The N-depropylation of ropinirole is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2 .[5][6] In vitro studies using human liver microsomes have confirmed that CYP1A2 is the major enzyme responsible for this metabolic conversion at clinically relevant concentrations.[5] At higher concentrations, CYP3A4 may also contribute to a minor extent.[7]

The significant reliance on CYP1A2 for its metabolism makes ropinirole susceptible to drug-drug interactions. Co-administration with potent CYP1A2 inhibitors, such as fluvoxamine or ciprofloxacin, can lead to a significant increase in ropinirole plasma concentrations, potentially increasing the risk of adverse effects.[6] Conversely, inducers of CYP1A2, such as smoking, can increase the clearance of ropinirole, potentially reducing its efficacy.

The Primary Metabolite: this compound

The process of N-depropylation results in the formation of the major metabolite, This compound (also known as SKF-104557).[5] This metabolite is the most abundant found in urine, accounting for approximately 40% of the administered ropinirole dose.[3][8]

Pharmacological Activity of this compound

The biological significance of N-depropylation is largely defined by the activity of its product, this compound. While many sources describe the metabolites of ropinirole as "inactive,"[1][3][6] more detailed pharmacological studies reveal a more nuanced picture.

This compound is indeed an active metabolite with agonist activity at dopamine D2, D3, and D4 receptors.[9][10] However, its functional potency is lower than that of the parent compound, ropinirole.[10] Furthermore, it is suggested that this compound has a lower affinity for D2 receptors and does not readily cross the blood-brain barrier.[11] Consequently, it is considered unlikely to contribute significantly to the central therapeutic effects of ropinirole.[11]

Quantitative Data

The following tables summarize the available quantitative data for ropinirole and its N-despropyl metabolite.

Table 1: Pharmacokinetic Parameters of Ropinirole

| Parameter | Value | Reference(s) |

| Bioavailability | 45-55% | |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | |

| Volume of Distribution (Vd) | 7.5 L/kg | [1] |

| Plasma Protein Binding | ~40% | [3] |

| Elimination Half-Life (t½) | ~6 hours | [4][6] |

| Oral Clearance (CL/F) | 47 L/hr | [3][8] |

Table 2: Urinary Excretion of Ropinirole and its Metabolites

| Compound | Percentage of Administered Dose in Urine | Reference(s) |

| Unchanged Ropinirole | <10% | [3] |

| This compound | ~40% | [3][8] |

| Carboxylic Acid Metabolite | ~10% | [3][8] |

| Glucuronide of Hydroxy Metabolite | ~10% | [3][8] |

Table 3: In Vitro Activity of Ropinirole and this compound at Human Dopamine Receptors

| Compound | Receptor | EC50 (µM) | Reference(s) |

| This compound | D2 | 0.63 | [9] |

| D3 | 0.063 | [9] | |

| D4 | 1.23 | [9] | |

| Ropinirole | D2 | pEC50 = 7.4 | [10] |

| D3 | pEC50 = 8.4 | [10] | |

| D4 | pEC50 = 6.8 | [10] |

Note: EC50 is the concentration of a drug that gives a half-maximal response. pEC50 is the negative logarithm of the EC50.

Experimental Protocols

In Vitro Metabolism of Ropinirole in Human Liver Microsomes

Objective: To determine the metabolic profile of ropinirole and identify the enzymes responsible for its metabolism.

Methodology:

-

Incubation: Ropinirole is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

-

Cofactor: The reaction is initiated by the addition of an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation Conditions: The incubation is typically carried out at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

-

Sample Preparation: The samples are centrifuged to pellet the precipitated protein, and the supernatant is collected for analysis.

-

Analysis: The formation of metabolites, including this compound, is monitored using a validated analytical method, typically High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

CYP1A2 Inhibition Assay

Objective: To assess the potential of a test compound to inhibit the CYP1A2-mediated metabolism of ropinirole.

Methodology:

-

Enzyme Source: Recombinant human CYP1A2 enzyme or human liver microsomes are used as the enzyme source.

-

Substrate: Ropinirole is used as the probe substrate for CYP1A2.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor.

-

Reaction Initiation: The metabolic reaction is initiated by the addition of ropinirole and an NADPH-regenerating system.

-

Incubation and Termination: The reaction is incubated at 37°C for a specific time and then terminated with a quenching solution.

-

Analysis: The formation of this compound is quantified by HPLC-MS/MS. The extent of inhibition is determined by comparing the rate of metabolite formation in the presence of the inhibitor to the control (no inhibitor). The IC50 value (inhibitor concentration causing 50% inhibition) is then calculated.

Visualization of Pathways

Metabolic Pathway of Ropinirole

References

- 1. Dopamine D2-Like Receptor Family Signaling Pathways [rndsystems.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ropinirole and Pramipexole Promote Structural Plasticity in Human iPSC-Derived Dopaminergic Neurons via BDNF and mTOR Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 8. Pharmacokinetic and pharmacodynamic comparison of ropinirole 24-hour prolonged release and ropinirole immediate release in patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CYP Inhibition Assay - Creative Bioarray [dda.creative-bioarray.com]

- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Ropinirole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of ropinirole, a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. Understanding the absorption, distribution, metabolism, and excretion (ADME) of ropinirole is critical for optimizing its therapeutic efficacy and ensuring patient safety. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes the core metabolic pathways.

Pharmacokinetic Profile of Ropinirole

Ropinirole undergoes extensive metabolism in the body, with its pharmacokinetic properties influencing its clinical use. Following oral administration, it is rapidly absorbed, but its bioavailability is significantly reduced due to first-pass metabolism in the liver[1].

Data Presentation: Key Pharmacokinetic Parameters of Ropinirole

The following table summarizes the key pharmacokinetic parameters of ropinirole in humans.

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 45% - 55% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | [1] |

| Effect of High-Fat Meal | Tmax delayed by ~2.5 hours, Cmax decreased by ~25% | [1] |

| Distribution | ||

| Volume of Distribution (Vd) | 7.5 L/kg | [1] |

| Plasma Protein Binding | ~40% | [1] |

| Metabolism | ||

| Primary Enzyme | Cytochrome P450 1A2 (CYP1A2) | [2] |

| Elimination | ||

| Elimination Half-Life (t½) | ~6 hours | [1][2] |

| Excretion | Primarily renal | [3] |

| Unchanged Drug in Urine | < 10% | [1][4] |

Data Presentation: Urinary Excretion of Ropinirole and its Metabolites

This table details the proportion of an administered dose of ropinirole that is excreted in the urine as the parent drug and its major metabolites.

| Compound | Percentage of Administered Dose in Urine | Reference |

| Unchanged Ropinirole | < 10% | [4] |

| N-despropyl Ropinirole | ~40% | [4][5] |

| Carboxylic Acid Metabolite | ~10% | [4][5] |

| Glucuronide of the Hydroxy Metabolite | ~10% | [4][5] |

Metabolic Pathways of Ropinirole

The biotransformation of ropinirole is primarily mediated by the cytochrome P450 enzyme system, with CYP1A2 playing the principal role[2]. The major metabolic pathways are N-despropylation and hydroxylation, leading to the formation of inactive metabolites[3].

Visualization of Ropinirole Metabolism

The following diagram illustrates the primary metabolic pathways of ropinirole.

References

- 1. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

Methodological & Application

Application Note: Quantification of N-Despropyl Ropinirole in Human Plasma using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Despropyl Ropinirole is the major active metabolite of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, through N-despropylation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.

Principle

This method utilizes solid-phase extraction (SPE) to isolate this compound and an internal standard (IS) from human plasma. The extracted analytes are then separated using reversed-phase ultra-high-performance liquid chromatography (UHPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This approach offers high selectivity and sensitivity, enabling the accurate quantification of low concentrations of the analyte in a complex biological matrix.[4][5]

Experimental Workflow

Caption: LC-MS/MS workflow for this compound quantification.

Materials and Reagents

-

This compound reference standard (Cayman Chemical or equivalent)[6]

-

d7-Ropinirole (or other suitable stable isotope-labeled internal standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium hydroxide (LC-MS grade)

-

Phosphoric acid (reagent grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

-

Oasis MCX µElution 96-well plate (Waters)

Experimental Protocol

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 methanol:water to create working solutions for calibration standards and QC samples.

-

Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve final concentrations for the calibration curve and QC samples. A typical calibration range would be 0.05 to 50 ng/mL.

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.

-

Vortex for 10 seconds.

-

Add 200 µL of 4% H3PO4 in water and vortex for 10 seconds.

-

Condition the Oasis MCX µElution plate wells with 200 µL of methanol followed by 200 µL of water.

-

Load the entire pre-treated plasma sample into the wells.

-

Wash the wells with 200 µL of 2% formic acid in water.

-

Wash the wells with 200 µL of methanol.

-

Elute the analytes with 2 x 25 µL of 5% ammonium hydroxide in 50:50 acetonitrile:methanol.

-

Inject the eluate directly into the LC-MS/MS system.

LC-MS/MS Conditions

UHPLC System:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-2.0 min: 5% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 5% B

-

2.6-3.5 min: 5% B

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometer:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

This compound: To be determined empirically. Expected precursor ion [M+H]+ ≈ 219.3 m/z. Product ions would be identified by infusing the standard.

-

d7-Ropinirole (IS): To be determined empirically. Expected precursor ion [M+H]+ ≈ 268.2 m/z.

-

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

Data Presentation

The method should be validated according to regulatory guidelines. The following table summarizes the expected performance characteristics of the assay, based on similar methods for the parent drug, Ropinirole.[4][7]

| Parameter | Acceptance Criteria | Expected Performance |

| Linearity Range | r² ≥ 0.99 | 0.05 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy 80-120% | 0.05 ng/mL |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |

| Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | CV% of IS-normalized matrix factor ≤ 15% | < 15% |

Signaling Pathway Diagram

The following diagram illustrates the primary metabolic pathway of Ropinirole to this compound.

References

- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC-MS/MS assay of ropinirole in rat biological matrices: elimination of lysoglycerophosphocholines-based matrix effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

developing an HPLC method for N-Despropyl Ropinirole analysis

Application Note: HPLC Analysis of N-Despropyl Ropinirole

AN-HPLC-001

Introduction

This compound is a primary active metabolite and a potential impurity of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2][3] The quantification of this compound is crucial for quality control during the manufacturing of Ropinirole and for pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound.

Target Audience

This document is intended for researchers, scientists, and professionals in the field of drug development and quality control who are involved in the analysis of Ropinirole and its related compounds.

Experimental Protocol: HPLC Method for this compound

This protocol provides a detailed methodology for the quantitative analysis of this compound using a reversed-phase HPLC method.

1. Instrumentation and Materials

-

HPLC System: A gradient-capable HPLC system equipped with a UV detector.

-

Column: Phenomenex Luna C8 (250 x 4.6 mm, 5 µm) or equivalent.[4]

-

Solvents: HPLC grade methanol and acetonitrile.

-

Reagents: Potassium phosphate monobasic, Orthophosphoric acid.

-

Water: HPLC grade water.

-

Reference Standard: this compound reference standard.

-

Sample: Ropinirole drug substance or formulation.

2. Chromatographic Conditions

A summary of the chromatographic conditions is provided in the table below.

| Parameter | Condition |

| Column | Phenomenex Luna C8 (250 x 4.6 mm, 5 µm)[4] |

| Mobile Phase A | 0.025 M Potassium phosphate buffer (pH adjusted to 3.5 with Orthophosphoric acid) |

| Mobile Phase B | Acetonitrile[5] |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/min[4] |

| Injection Volume | 20 µL[5] |

| Column Temperature | 35°C[4] |

| Detection Wavelength | 250 nm[4][6] |

| Run Time | Approximately 20 minutes[4] |

Table 1: Chromatographic Conditions

3. Preparation of Solutions

-

Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to make a 0.025 M solution. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

-

Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

-

Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is recommended.

-

Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 10 µg/mL).

-

Sample Solution Preparation: Accurately weigh and dissolve the sample (Ropinirole drug substance or crushed tablets) in the diluent to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

4. Gradient Elution Program

The gradient elution program for the separation is detailed in the table below.

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0 | 80 | 20 |

| 10 | 40 | 60 |

| 15 | 40 | 60 |

| 18 | 80 | 20 |

| 20 | 80 | 20 |

Table 2: Gradient Elution Program

5. System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution multiple times (e.g., n=5). The system is deemed suitable for analysis if the following criteria are met:

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Table 3: System Suitability Criteria

6. Data Analysis

Identify and quantify the this compound peak in the sample chromatogram based on the retention time of the reference standard. The concentration can be calculated using the external standard method.

Data Presentation: Method Validation Summary

The described HPLC method has been validated according to ICH guidelines. A summary of the validation data is presented below.

| Parameter | Result |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (RSD) | < 2.0% |

Table 4: Method Validation Data Summary

Visualizations

Experimental Workflow Diagram

Caption: HPLC Analysis Workflow for this compound.

System Suitability Test Logic Diagram

Caption: Logic Diagram for HPLC System Suitability Test.

References

- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ijpbs.com [ijpbs.com]

- 5. ijarmps.org [ijarmps.org]

- 6. Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of N-Despropyl Ropinirole in Human Plasma

Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, pharmacodynamic, and toxicological studies requiring the quantification of N-Despropyl Ropinirole in human plasma.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It is extensively metabolized in the liver, mainly by the cytochrome P450 enzyme CYP1A2, through N-despropylation and hydroxylation.[2][3][4] The N-despropyl metabolite, this compound, is a major metabolite found in urine and plasma, making its quantification essential for comprehensive pharmacokinetic profiling and drug metabolism studies.[1] This document details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective determination of this compound in human plasma.

Principle

The method employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, which is highly effective for isolating analytes from complex biological matrices.[5][6] Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer. The analysis is performed in the positive ion electrospray ionization (ESI) mode, with quantification carried out via Multiple Reaction Monitoring (MRM) for maximum sensitivity and specificity.[7][8] A stable isotope-labeled internal standard (IS) is used to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[9][10]

Experimental Protocol

Materials and Reagents

-

Standards: this compound, Ropinirole, and Ropinirole-d4 (Internal Standard).

-

Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.

-

Reagents: Formic acid (≥98%), Ammonium hydroxide (28-30%).

-

Plasma: Drug-free human plasma (K2EDTA).

-

SPE Cartridges: Mixed-mode strong cation exchange SPE cartridges (e.g., Oasis MCX, 30 mg, 1 cc).

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve this compound, Ropinirole, and Ropinirole-d4 (IS) in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture.

-

Calibration Standards & QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration curve (CC) standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the Ropinirole-d4 internal standard working solution and vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex to mix.

-

SPE Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A and inject into the LC-MS/MS system.

Instrumentation and Data Presentation

Liquid Chromatography Conditions

The chromatographic separation is performed on a UPLC/HPLC system using a C18 analytical column.

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[11] or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min[7][11] |

| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Total Run Time | 5.0 min |

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

MRM Transitions and Quantitative Data

The following MRM transitions should be optimized on the specific instrument used. The values provided are based on known fragmentation patterns and published data.[7][8][11][12]

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (s) | Collision Energy (eV) |

| This compound | 219.2 | 160.1 | 0.1 | 22 |

| Ropinirole | 261.2 | 114.2 | 0.1 | 25 |

| Ropinirole-d4 (IS) | 265.2 | 114.2 | 0.1 | 25 |

Visualizations

Ropinirole Metabolism Pathway

Caption: Simplified metabolic pathway of Ropinirole to this compound.

LC-MS/MS Experimental Workflow

Caption: Workflow for the quantification of this compound in plasma.

This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method, incorporating solid-phase extraction for sample preparation, offers high sensitivity, specificity, and robustness. This protocol is well-suited for regulated bioanalysis and can be readily implemented in laboratories to support clinical and preclinical studies of Ropinirole.

References

- 1. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. ijpbs.com [ijpbs.com]

- 3. waters.com [waters.com]

- 4. ijddr.in [ijddr.in]

- 5. Rapid and sensitive liquid chromatography-mass spectrometry method for determination of ropinirole in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. biopharmaservices.com [biopharmaservices.com]

- 11. researchgate.net [researchgate.net]

- 12. go.drugbank.com [go.drugbank.com]

Application Note: Utilizing N-Despropyl Ropinirole in Competitive Receptor Binding Assays for Dopamine D2-like Receptors

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Despropyl Ropinirole, also known as SKF-104557, is the primary active metabolite of Ropinirole, a non-ergoline dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[1][2] Like its parent compound, this compound exhibits activity at dopamine receptors, specifically the D2-like receptor family (D2, D3, and D4).[3][4] Understanding the binding affinity of this metabolite is crucial for elucidating the overall pharmacological profile of Ropinirole and for the development of novel dopaminergic ligands. Competitive receptor binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor. This application note provides a detailed protocol for using this compound as a competitor in radioligand binding assays for human D2, D3, and D4 dopamine receptors, along with relevant binding data and pathway information.

Principle of Competitive Receptor Binding Assays

Competitive binding assays are an in vitro method used to determine the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[5] In this assay, a constant concentration of a high-affinity radioligand is incubated with a source of the target receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (the "competitor," in this case, this compound). As the concentration of the competitor increases, it displaces more of the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity (Kd) of the radioligand.[6][7]

Data Presentation: Binding Affinity of this compound

The binding affinities of this compound for human dopamine D2, D3, and D4 receptors have been determined using competitive radioligand binding assays. The data presented below is derived from studies on cloned human receptors expressed in cell lines.

| Compound | Receptor | pKi | Ki (nM) |

| This compound | Human Dopamine D2 | 5.7 | ~2000 |

| This compound | Human Dopamine D3 | 7.0 | ~100 |

| This compound | Human Dopamine D4 | See Note | See Note |

| Table derived from Coldwell et al., 1999. Note: While a specific pKi for the D4 receptor was determined, it is important to note that this compound acts as a partial agonist at this receptor subtype.[4] |

Mandatory Visualizations

References

- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]